molecular formula C12H11ClN4O2 B11846288 N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide

N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide

Cat. No.: B11846288
M. Wt: 278.69 g/mol
InChI Key: BUUKWNZRLYKXAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide typically involves the reaction of 6-chloro-3-oxo-2,3-dihydropyridazine-4-amine with 2-bromoacetophenone under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

N-[2-[(3-chloro-6-oxo-1H-pyridazin-5-yl)amino]phenyl]acetamide

InChI

InChI=1S/C12H11ClN4O2/c1-7(18)14-8-4-2-3-5-9(8)15-10-6-11(13)16-17-12(10)19/h2-6H,1H3,(H,14,18)(H,15,16)(H,17,19)

InChI Key

BUUKWNZRLYKXAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC2=CC(=NNC2=O)Cl

Origin of Product

United States

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